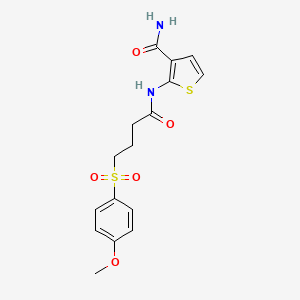![molecular formula C20H17FN4O B2962896 N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 950301-13-0](/img/structure/B2962896.png)
N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine, also known as FMPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of pyrazolopyrimidines and has been found to exhibit a wide range of biochemical and physiological effects.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine involves the reaction of 4-fluoroaniline with 2-methoxyphenylacetic acid to form N-(4-fluorophenyl)-2-(2-methoxyphenyl)acetamide. This intermediate is then reacted with 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid to form the final product.
Starting Materials
4-fluoroaniline, 2-methoxyphenylacetic acid, 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Reaction
Step 1: React 4-fluoroaniline with 2-methoxyphenylacetic acid in the presence of a coupling agent such as EDCI or DCC to form N-(4-fluorophenyl)-2-(2-methoxyphenyl)acetamide., Step 2: React N-(4-fluorophenyl)-2-(2-methoxyphenyl)acetamide with 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid in the presence of a coupling agent and a base such as DIPEA or TEA to form N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine., Step 3: Purify the final product by recrystallization or column chromatography.
作用機序
The exact mechanism of action of N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is not fully understood. However, it has been suggested that it acts by binding to specific receptors or enzymes in the body, thereby modulating their activity. For example, N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has been found to bind to the adenosine A2A receptor, which is involved in the regulation of various physiological processes such as sleep, inflammation, and immune function.
生化学的および生理学的効果
N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has been found to exhibit a wide range of biochemical and physiological effects. Some of the most notable effects include:
- Inhibition of protein kinases: N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has been found to inhibit the activity of several protein kinases, including JAK2, which is involved in the regulation of immune function and inflammation.
- Modulation of ion channels: N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has been found to modulate the activity of several ion channels, including the voltage-gated potassium channel Kv1.5, which is involved in the regulation of heart function.
- Activation of G protein-coupled receptors: N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has been found to activate the adenosine A2A receptor, which is involved in the regulation of various physiological processes such as sleep, inflammation, and immune function.
実験室実験の利点と制限
N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has several advantages and limitations for use in lab experiments. Some of the advantages include:
- High potency: N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has been found to exhibit high potency in vitro, making it a useful tool for studying various biological processes.
- Selectivity: N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has been found to exhibit selectivity for certain receptors or enzymes, making it a useful tool for studying specific pathways or processes.
- Limited toxicity: N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has been found to exhibit limited toxicity in vitro, making it a relatively safe compound to use in lab experiments.
Some of the limitations of N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine include:
- Limited solubility: N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has limited solubility in aqueous solutions, which can make it difficult to use in certain types of experiments.
- Lack of in vivo data: While N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has been extensively studied in vitro, there is limited data on its effects in vivo, which can limit its potential applications.
将来の方向性
There are several potential future directions for research on N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine. Some of the most promising areas include:
- Development of new drugs: N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has been found to exhibit a wide range of biological activities, making it a promising candidate for the development of new drugs targeting various diseases.
- Study of specific pathways: N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has been found to exhibit selectivity for certain receptors or enzymes, making it a useful tool for studying specific pathways or processes.
- Investigation of in vivo effects: While N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has been extensively studied in vitro, there is limited data on its effects in vivo, making further investigation in this area a promising direction for future research.
科学的研究の応用
N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has been studied extensively for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including inhibition of protein kinases, modulation of ion channels, and activation of G protein-coupled receptors. These activities make it a promising candidate for the development of new drugs targeting various diseases.
特性
IUPAC Name |
N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O/c1-13-11-19(23-15-9-7-14(21)8-10-15)25-20(22-13)12-17(24-25)16-5-3-4-6-18(16)26-2/h3-12,23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWJJAGTVRNQRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)NC3=CC=C(C=C3)F)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B2962815.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide](/img/structure/B2962818.png)
![5-bromo-N-[3-(dimethylamino)propyl]pyridin-2-amine](/img/structure/B2962820.png)



![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2962825.png)

![4-[(4-Fluorobenzyl)sulfanyl]aniline](/img/structure/B2962829.png)

![(Z)-N-(4-Acetamidophenyl)-2-cyano-3-[3,5-dichloro-4-[(2-chlorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2962833.png)

![(5-Fluoro-6-methylpyridin-2-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone;hydrochloride](/img/structure/B2962836.png)